4-Amino-3-methoxy-1-piperidinecarboxylic acid ethyl ester hydrochloride
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Overview
Description
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride is a chemical compound with the molecular formula C9H19ClN2O3 and a molecular weight of 238.71 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride involves several steps. One common method includes the reaction of 4-amino-3-methoxypiperidine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-4-amino-3-methoxypiperidine-1-carboxylate
- Ethyl 4-amino-3-methoxypiperidine-1-carboxylate
Uniqueness
Ethyl cis-4-amino-3-methoxypiperidine-1-carboxylate monohydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. This stereochemistry can result in different interactions with molecular targets compared to its trans isomer .
Properties
IUPAC Name |
ethyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2;/h7-8H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIQWDFWJKAYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C(C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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